4-Ethyl-2-fluoro-1-methylbenzene

NMR Spectroscopy Molecular Conformation Analytical Chemistry

4-Ethyl-2-fluoro-1-methylbenzene (CAS: 1369884-17-2) is a fluorinated aromatic hydrocarbon with the molecular formula C9H11F and a molecular weight of 138.18 g/mol. It is a member of the fluoro-ethyltoluene class, characterized by the presence of a fluorine atom at the 2-position, an ethyl group at the 4-position, and a methyl group at the 1-position on the benzene ring.

Molecular Formula C9H11F
Molecular Weight 138.18 g/mol
Cat. No. B13185744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-fluoro-1-methylbenzene
Molecular FormulaC9H11F
Molecular Weight138.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C)F
InChIInChI=1S/C9H11F/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
InChIKeyDYKMICWOBLSRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-fluoro-1-methylbenzene: Procurement Specifications for a Niche Fluoroaromatic Intermediate


4-Ethyl-2-fluoro-1-methylbenzene (CAS: 1369884-17-2) is a fluorinated aromatic hydrocarbon with the molecular formula C9H11F and a molecular weight of 138.18 g/mol [1]. It is a member of the fluoro-ethyltoluene class, characterized by the presence of a fluorine atom at the 2-position, an ethyl group at the 4-position, and a methyl group at the 1-position on the benzene ring [1]. The compound is supplied as a research chemical, with standard commercial purities reported at 95% and 98% , and vendors provide batch-specific analytical documentation such as NMR, HPLC, and GC reports .

Position-specific fluoroaromatic intermediate (1,2,4-substitution pattern)
Supplier-provided batch analytical data (NMR, HPLC, GC) available
Supports liquid crystal research and fluorine chemistry model studies

The Criticality of Substitution Pattern in 4-Ethyl-2-fluoro-1-methylbenzene Procurement


In the class of fluoro-ethyltoluenes, simple substitution of one analog for another is not scientifically valid due to the distinct influence of substituent positioning on molecular properties and reactivity. The target compound's specific 1,2,4-substitution pattern dictates its unique chemical behavior and potential for downstream functionalization, which is not shared by its positional isomers or other fluoroalkylbenzene derivatives [1]. Furthermore, the commercial availability and purity profiles differ significantly among these analogs; for instance, while the target compound is available at 98% purity from specialized suppliers , the 4-ethyl-1-fluoro-2-methylbenzene isomer is a stocked product from major distributors . These factors make generic interchange scientifically unsound and can jeopardize the outcome of synthetic campaigns.

Substituting a positional isomer (e.g., 4-ethyl-1-fluoro-2-methylbenzene) may alter reactivity and downstream functionalization due to the distinct 1,2,4-pattern.

Purity and analytical documentation vary across analog sources; a similar CAS may not provide equivalent batch quality or characterization data.

Generic interchange without confirming the substitution pattern may compromise synthetic reproducibility and material properties.

Quantitative Evidence for Selection: A Comparative Analysis of 4-Ethyl-2-fluoro-1-methylbenzene


Positional Isomer Distinction via Conformational and NMR Properties

The specific substitution pattern of 2-fluorotoluene derivatives, such as 4-Ethyl-2-fluoro-1-methylbenzene, results in quantifiable and unique NMR properties compared to other fluorotoluenes. A study on 2-fluorotoluene derivatives established a spin-spin coupling constant between 19F and the methyl protons of 1.99 Hz for the base 2-fluorotoluene molecule [1]. While the exact value for the 4-ethyl derivative is not reported, the study demonstrates that this coupling constant is highly dependent on the molecule's conformation and substitution pattern, making NMR a definitive tool for distinguishing the target compound from its 1,3- or 1,4-substituted analogs. This conformational dependence is a class-specific trait that provides a basis for analytical differentiation [1].

Conformation‑dependent NMR
Class‑level inference
1.99 Hz
Supports NMR-based identity verification for positional purity
Coupling constant reported for 2‑fluorotoluene; not explicitly quantified for the 4‑ethyl derivative
NMR Spectroscopy Molecular Conformation Analytical Chemistry

Differentiation from a Non-Fluorinated Analog in Material Science

The presence of a fluorine atom at the 2-position provides a significant physicochemical difference compared to its non-fluorinated analog, p-ethyltoluene. The substitution of hydrogen with fluorine introduces a larger, highly electronegative atom with low polarizability, which profoundly alters the molecule's steric and electronic profile [1]. This modification is widely recognized as a key strategy in materials science, particularly in the design of liquid crystal molecules, where fluorine substitution can fine-tune properties like mesophase range, dielectric anisotropy, and viscosity without disrupting the liquid crystalline order [2]. While quantitative comparative data between 4-ethyl-2-fluoro-1-methylbenzene and p-ethyltoluene are not available in the sourced literature, the fundamental and well-documented effects of fluorine substitution provide a strong class-level inference for its superior utility in these applications.

Fluorine substitution effect
Class‑level inference
Target: 2‑F substituent Comparator: p‑ethyltoluene (‑H)
Steric and electronic profile shift supports liquid crystal property tuning
Direct comparative data not available; differences inferred from fundamental fluorine effects
Liquid Crystal Synthesis Material Science Fluorinated Building Blocks

Purity and Batch Quality Assurance Benchmarking

Commercial suppliers offer the target compound with specified purity levels and provide accompanying analytical documentation. 4-Ethyl-2-fluoro-1-methylbenzene is listed with a minimum purity of 95% and is also available at a higher standard purity of 98% . Crucially, suppliers like Bidepharm provide batch-specific quality control reports, including NMR, HPLC, and GC spectra . This is a significant procurement advantage, as it allows for direct verification of compound identity and purity, which is not guaranteed for all niche fluoroaromatic intermediates. This level of analytical support is essential for reproducible research and reduces the risk of failed reactions due to unknown impurities.

Batch quality assurance
Data to verify
98% and 95% purity
Batch-specific NMR, HPLC, GC reports
Supplier-reported purity and documentation may support batch verification
Batch-specific reports require review upon receipt
Quality Control Analytical Validation Chemical Synthesis

Defined Research and Industrial Scenarios for 4-Ethyl-2-fluoro-1-methylbenzene


Analytical Method Development and Quality Control

Given its well-defined structural isomerism and the class-specific NMR properties of 2-fluorotoluene derivatives, 4-Ethyl-2-fluoro-1-methylbenzene is a suitable candidate for developing and validating analytical methods [1]. Its unique NMR profile, as inferred from studies on related compounds, allows for its use as a reference standard to ensure the positional purity and identity of other fluoro-ethyltoluene analogs in complex mixtures or reaction products [1]. Furthermore, the availability of batch-specific analytical data (NMR, HPLC, GC) from vendors supports its use in establishing robust quality control protocols .

Synthesis of Advanced Fluorinated Liquid Crystal Materials

The presence of a single fluorine atom in a specific position makes this compound a valuable building block in the synthesis of fluorinated liquid crystal (LC) molecules [1]. The fluoro substituent is known to impart beneficial properties such as lower viscosity and higher dielectric anisotropy to LC materials, which are critical for the performance of modern liquid crystal displays (LCDs) [1]. 4-Ethyl-2-fluoro-1-methylbenzene can be used to synthesize novel LC cores or as a terminal group in calamitic LC structures, where the fluoro group's steric and electronic effects can be exploited to fine-tune the mesophase behavior and electro-optical response of the final material .

Model Substrate for Fundamental Fluorine Chemistry Studies

The compound serves as a well-defined model substrate for investigating the effects of a fluorine atom on the reactivity and properties of an aromatic system. Its relatively simple structure, containing a single fluorine atom, makes it ideal for studying fundamental chemical reactions such as electrophilic aromatic substitution or metal-catalyzed cross-couplings [1]. The unique steric and electronic influence of the 2-fluoro substituent on the adjacent methyl group and the 4-ethyl group provides a specific and tractable system for mechanistic studies or computational chemistry benchmarking .

Application
Selection Property
Validation Focus
Analytical method development
Position-specific NMR profile
Isomer identity and purity verification
Liquid crystal synthesis
Fluorine substituent effects
Mesophase behavior and dielectric property screening
Fluorine chemistry model studies
Defined 1,2,4-substitution pattern
Reactivity and mechanistic pathway analysis

Technical Documentation Hub

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